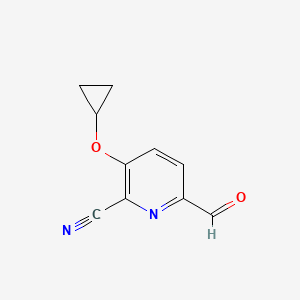
3-Cyclopropoxy-6-formylpicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-6-formylpicolinonitrile is a chemical compound with the molecular formula C10H8N2O2 It is a derivative of picolinonitrile, characterized by the presence of a cyclopropoxy group at the 3-position and a formyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-formylpicolinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopropoxypyridine with a formylating agent such as formic acid or formyl chloride under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formylation process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and ionic liquids as solvents has also been explored to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-6-formylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Cyclopropoxy-6-carboxypicolinonitrile.
Reduction: 3-Cyclopropoxy-6-hydroxymethylpicolinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-6-formylpicolinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-formylpicolinonitrile and its derivatives involves interactions with specific molecular targets. For example, its derivatives may act as ligands for metal ions, forming coordination complexes that exhibit unique catalytic or photophysical properties. The formyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-formylpicolinonitrile: Similar structure but with the formyl group at the 5-position.
3-Chloro-6-formylpicolinonitrile: Similar structure but with a chloro group instead of a cyclopropoxy group.
6-Formyl-3-(4-methoxyphenyl)picolinonitrile: Similar structure but with a methoxyphenyl group at the 3-position.
Uniqueness
3-Cyclopropoxy-6-formylpicolinonitrile is unique due to the presence of both a cyclopropoxy group and a formyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-formylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-5-9-10(14-8-2-3-8)4-1-7(6-13)12-9/h1,4,6,8H,2-3H2 |
InChI Key |
ZCTVSYGHFSGUOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















